13-Hydroxynonadecanoic acid is a long-chain fatty acid characterized by the presence of a hydroxyl group at the thirteenth carbon atom of its aliphatic chain. This compound belongs to the class of organic compounds known as long-chain fatty acids, which typically contain between 13 and 21 carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 314.51 g/mol. The compound is also recognized for its weak basicity, which is indicative of its chemical behavior in various environments .
This compound is classified as an ω-hydroxy fatty acid, which indicates that it contains a hydroxyl group at the terminal position of its carbon chain. It falls under the broader category of fatty acids, which are crucial components in various biological functions and industrial applications.
The synthesis of 13-hydroxynonadecanoic acid can be achieved through several methods:
The synthesis often involves multiple steps:
The molecular structure of 13-hydroxynonadecanoic acid features a long hydrocarbon chain with a hydroxyl group positioned at the thirteenth carbon. The structural representation can be described using various notations:
CCCCCCCCCCC(O)CCCCCCCC(O)=O
InChI=1S/C19H38O3/c1-2-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22/h18,20H,2-17H2,1H3,(H,21,22)
The average molecular weight is approximately 314.51 g/mol with a monoisotopic molecular weight of about 314.282095084 g/mol .
13-Hydroxynonadecanoic acid can participate in various chemical reactions typical for fatty acids:
The esterification process typically requires heating the fatty acid with an alcohol in the presence of an acid catalyst to promote the reaction. The resulting esters are useful in various applications, including cosmetics and food industries.
The mechanism by which 13-hydroxynonadecanoic acid exerts its effects primarily involves its interaction with biological membranes and enzymes:
Research indicates that long-chain fatty acids play significant roles in cellular signaling and energy metabolism, highlighting their importance in both health and disease contexts.
13-Hydroxynonadecanoic acid exhibits weak basicity and participates in typical reactions associated with carboxylic acids and alcohols.
13-Hydroxynonadecanoic acid has potential applications in various scientific fields:
This compound's unique structural characteristics make it valuable for further research into its biological roles and potential applications across different industries.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2